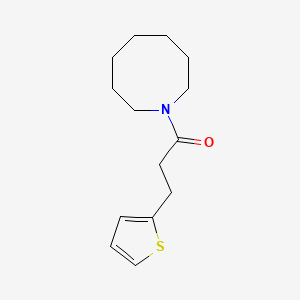![molecular formula C15H13N3O B7499562 N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)
N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide, commonly known as Cmpd-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been identified as a potential therapeutic agent for the treatment of various types of cancers, including breast cancer, ovarian cancer, and lung cancer. The aim of
Mécanisme D'action
Cmpd-1 exerts its anti-cancer effects by inhibiting the activity of CK2, which is a serine/threonine kinase that is overexpressed in many types of cancer cells. CK2 plays a critical role in cell survival and proliferation, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. Cmpd-1 has also been shown to inhibit the activity of other kinases, including AKT and ERK, which are involved in cell survival and growth.
Biochemical and Physiological Effects:
Cmpd-1 has been shown to have a selective inhibitory effect on CK2, with little or no effect on other kinases. It has also been found to have low toxicity in normal cells, making it a potential therapeutic agent for cancer treatment. Cmpd-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to sensitize cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cmpd-1 is its selective inhibitory effect on CK2, which makes it a potential therapeutic agent for cancer treatment. It has also been found to have low toxicity in normal cells, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of Cmpd-1 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on Cmpd-1 should focus on its potential therapeutic application in different types of cancer, including breast cancer, ovarian cancer, and lung cancer. It should also investigate the optimal dosage and administration route of Cmpd-1, as well as its potential side effects. Further studies should also explore the molecular mechanisms underlying the anti-cancer effects of Cmpd-1, and its potential interaction with other chemotherapeutic agents. Finally, future research should aim to improve the solubility and bioavailability of Cmpd-1, to make it a more effective therapeutic agent for cancer treatment.
Méthodes De Synthèse
The synthesis of Cmpd-1 involves a multi-step process that includes the reaction of 4-chloro-3-nitropyridine with 4-cyanobenzyl chloride to form 4-cyanobenzyl 4-chloro-3-nitropyridine-2-carboxylate. This intermediate is then reduced with sodium borohydride to obtain 4-cyanobenzyl 4-chloro-3-aminopyridine-2-carboxylate. The final step involves the reaction of this intermediate with methyl isocyanate to produce Cmpd-1.
Applications De Recherche Scientifique
Cmpd-1 has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Cmpd-1 has also been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18(15(19)14-6-8-17-9-7-14)11-13-4-2-12(10-16)3-5-13/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXAUXCLYPOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)
![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)






![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

